molecular formula C20H14O B8650780 1-Naphthyl ether CAS No. 607-52-3

1-Naphthyl ether

Cat. No.: B8650780
CAS No.: 607-52-3
M. Wt: 270.3 g/mol
InChI Key: ARNKHYQYAZLEEP-UHFFFAOYSA-N
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Description

Historical Perspectives in Naphthyl Ether Chemistry

The history of ether chemistry dates back centuries, with the general synthesis of ethers, notably the Williamson ether synthesis, being a foundational method established in the mid-19th century. This reaction, involving an alkoxide or phenoxide reacting with a primary alkyl halide, remains a cornerstone for preparing various ethers, including naphthyl ethers nih.govsciencemadness.org.

Early chemical investigations into naphthalene (B1677914) derivatives, following the determination of naphthalene's chemical formula by Michael Faraday in 1826 and its fused benzene (B151609) ring structure by Emil Erlenmeyer in 1866, paved the way for the synthesis of naphthyl ethers rsc.org. The precursor 1-naphthol (B170400) (1-hydroxynaphthalene) has been historically produced through methods such as caustic fusion of naphthalene-1-sulfonic acid or hydrolysis of 1-naphthylamine (B1663977) uni.lu. The availability of 1-naphthol facilitated the subsequent synthesis of its ether derivatives.

For instance, 1-methoxynaphthalene (B125815) (methyl 1-naphthyl ether) has been prepared by reacting 1-naphthol with a methylating agent. A reported method involves dissolving 1-naphthol in a diluted alkali solution, adding a phase transfer catalyst like tetrabutylammonium (B224687) bromide, and then reacting it with dimethyl carbonate at elevated temperatures (60-85 °C) to achieve high yields, averaging 95.8% google.com. Similarly, 1-ethoxynaphthalene (B1581650) (ethyl this compound) can be synthesized via the reaction of 1-naphthol with ethyl bromide or ethyl iodide in the presence of a base such as sodium hydroxide (B78521) sciencemadness.org. These early synthetic routes laid the groundwork for further exploration of this compound chemistry.

Significance of this compound Scaffolds in Academic Chemical Research

The this compound scaffold holds significant importance in academic chemical research due to its versatile synthetic accessibility, diverse chemical reactivity, and broad utility across various scientific disciplines, including materials science and medicinal chemistry.

Synthesis Methodologies and Chemical Reactivity: The synthesis of 1-naphthyl ethers and their derivatives continues to be an active area of research, with new methodologies constantly being developed to improve efficiency, selectivity, and sustainability. The Williamson ether synthesis remains a fundamental approach for preparing these compounds nih.govsciencemadness.org. More contemporary methods include micellar-mediated reactions of naphthols with phenacyl or benzyl (B1604629) bromide in aqueous environments, offering a greener alternative acs.org. Claisen rearrangement reactions of allyl or propargyl naphthyl ethers have also been employed to construct substituted naphthofurans and naphthopyrans, demonstrating the utility of the naphthyl ether linkage in more complex cyclization reactions figshare.com.

The chemical reactivity of this compound scaffolds is often influenced by the presence of other functional groups. For example, (R)-glycidyl this compound, which incorporates an epoxide ring, exhibits high reactivity towards nucleophilic addition reactions with amines and alcohols due to the strained three-membered oxirane ring nih.gov. This reactivity makes it a valuable intermediate in stereoselective organic synthesis nih.gov.

Applications as Chemical Intermediates and Scaffolds:

Materials Science: this compound derivatives are explored in the development of new materials. Compounds like glycidyl (B131873) this compound are used as reactive diluents for epoxy resins, which find applications in coatings, construction, and composite materials lookchem.comacs.org.

Ligands and Catalysts: Biaryl scaffolds, including those incorporating naphthyl groups, are recognized as privileged structures in catalysis, serving as ligands in various transition metal-catalyzed reactions cmdm.tw. Chiral naphthyl-C2-indole derivatives have been successfully utilized as scaffolds for bifunctional phosphine (B1218219) organocatalysis, achieving excellent stereocontrol in asymmetric formal [4+2] cycloaddition reactions windows.net.

Medicinal Chemistry: The naphthalene moiety, and by extension, this compound scaffolds, are crucial building blocks in the design and synthesis of biologically active molecules acs.orgrna-society.orgresearchgate.netfishersci.fi.

Antimicrobial Agents: Numerous studies have focused on synthesizing this compound derivatives for their potential antimicrobial properties. For instance, various ether derivatives of 1-naphthol have been synthesized and evaluated for antibacterial potency, often showing enhanced activity compared to the parent 1-naphthol google.comacs.org. Research has demonstrated that certain naphthyl-substituted polyamine conjugates exhibit pronounced intrinsic antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans easychem.org. Furthermore, novel amide-coupled naphthalene scaffolds, including those derived from 2-(naphthalen-1-yloxy)acetic acid, have shown impressive antibacterial activity against various pathogenic bacteria researchgate.net.

Other Biological Activities: The 1-naphthoxyacetic acid scaffold is a phenoxyacetic acid derivative and has been investigated in chemical and biological contexts lookchem.comwikipedia.org. The this compound motif is also found in the synthesis of pharmaceuticals, such as the beta-blocker propranolol (B1214883), which can be synthesized from 1-naphthyl glycidyl ether lookchem.com.

Biotransformation Studies: Research also investigates the biotransformation of allyl naphthyl ethers by enzymes, such as cocorrinoid O-demethylase, which is important for understanding enzymatic ether bond cleavage and for potential biotechnological applications.

Protecting Groups: While 2-naphthylmethyl (NAP) ethers are more commonly cited as protecting groups in carbohydrate synthesis, their utility underscores the broader significance of naphthyl ether functionalities in complex organic synthesis, allowing for selective deprotection under specific conditions rsc.orgacs.orgeasychem.org.

The diverse applications and ongoing research highlight the enduring significance of this compound scaffolds as versatile and valuable motifs in academic chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

607-52-3

Molecular Formula

C20H14O

Molecular Weight

270.3 g/mol

IUPAC Name

1-naphthalen-1-yloxynaphthalene

InChI

InChI=1S/C20H14O/c1-3-11-17-15(7-1)9-5-13-19(17)21-20-14-6-10-16-8-2-4-12-18(16)20/h1-14H

InChI Key

ARNKHYQYAZLEEP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC3=CC=CC4=CC=CC=C43

Origin of Product

United States

Synthetic Methodologies for 1 Naphthyl Ether Compounds

Advanced and Stereoselective Synthetic Strategies

Hydrolytic Kinetic Resolution

Phase-Transfer Catalysis in Ether Synthesis

Phase-transfer catalysis (PTC) is a widely utilized strategy for synthesizing ethers, particularly when reactants reside in immiscible phases. This method facilitates the transfer of an ionic reactant from an aqueous phase into an organic phase, or vice versa, enabling the reaction to proceed efficiently. quizlet.com

For the synthesis of 1-naphthyl glycidyl (B131873) ether, a significant derivative of 1-naphthyl ether, PTC has been successfully employed. The reaction typically involves 1-naphthol (B170400) and epichlorohydrin (B41342) in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). Aliquat 336, a quaternary ammonium (B1175870) salt, is a common phase-transfer catalyst used in such systems.

A novel dual-function membrane microreactor (DFMMR) system has been developed to enhance the selectivity and efficiency of 1-naphthyl glycidyl ether synthesis. rsc.org This system operates as a three-phase reaction: an organic phase (1-naphthol dissolved in toluene), an aqueous phase (NaOH solution), and a catalyst phase (Aliquat 336). This microreactor design allows for continuous operation and effective separation and reuse of the catalyst phase. rsc.org

Table 1: Phase-Transfer Catalysis for 1-Naphthyl Glycidyl Ether Synthesis

ReactantsBaseCatalystSolvent (Organic Phase)Aqueous PhaseTemperatureOverall YieldSelectivity
1-Naphthol, EpichlorohydrinNaOH or KOHAliquat 336TolueneNaOH solution30°C94% rsc.org100% rsc.org

PTC has also been applied in the synthesis of allyl this compound, where 2-naphthol (B1666908) reacts with allyl bromide in the presence of a strong base and benzyltriphenylammonium chloride as a phase-transfer catalyst in dichloromethane (B109758) solution. quizlet.com

Direct Epoxidation Approaches

In the context of this compound compounds, "direct epoxidation approaches" primarily refer to the formation of the glycidyl moiety, which is an epoxide, as part of the ether synthesis. The Williamson ether synthesis is a foundational method for preparing glycidyl ethers, including glycidyl this compound. smolecule.com

This approach involves the reaction of 1-naphthol with epichlorohydrin under basic conditions. smolecule.com The mechanism proceeds via a nucleophilic attack of the deprotonated 1-naphthol oxygen on the electrophilic epichlorohydrin molecule. This is followed by an intramolecular cyclization to form the characteristic three-membered oxirane ring (epoxide). Key reagents in this process include 1-naphthol as the nucleophile, epichlorohydrin which provides the glycidyl group, and a strong base like sodium hydroxide for deprotonation and chloride elimination.

Ultrasound-Assisted Synthesis Optimization

Ultrasound-assisted synthesis offers an effective method for optimizing the preparation of various organic compounds, including 1-naphthyl ethers, by significantly reducing reaction times and enhancing yields. nih.govmdpi.com The benefits of ultrasound irradiation stem from acoustic cavitation, a phenomenon involving the nucleation, growth, and implosive collapse of microbubbles in a liquid. mdpi.commdpi.com This collapse generates localized "hot spots" with extreme temperatures (approximately 5000 K) and pressures (around 1000 atm), along with high shear forces and microjets, which accelerate chemical processes and improve mass transfer. mdpi.com

This methodology has been successfully applied to the synthesis of allyl this compound, achieving good yields within a reaction time of just one hour. nih.govmdpi.com Response surface methodology has been utilized to develop statistical models and predict optimal conditions for maximizing the yield in ultrasound-assisted reactions. nih.gov

Table 2: Ultrasound-Assisted Synthesis of Allyl this compound

MethodReaction TimeYieldNotes
Ultrasound-assisted1 hour nih.govGoodOptimized using response surface methodology nih.gov
Conventional methodsLonger nih.gov-Requires longer reaction times nih.gov

Micellar Medium-Mediated Reactions

Micellar media provide a unique environment for organic reactions, acting as "microreactors" that can enhance reaction rates and yields. scirp.orgchim.it Surfactants, when dispersed in protic solvents like water, form micelles that encapsulate hydrophobic reactants, facilitating their interaction. scirp.org

The synthesis of naphthyl ethers has been successfully conducted in micellar media. For example, a series of naphthyl ethers were synthesized through the reaction of naphthols (such as 1-naphthol) with an equimolar mixture of phenacyl or benzyl (B1604629) bromide and triethylamine. jocpr.comorientjchem.org These reactions are typically carried out in a 70% methanol/water (v/v) medium at 30°C, with stirring for about 30 minutes, followed by an overnight period at room temperature. jocpr.com

Table 3: Micellar Medium-Mediated Synthesis of Phenacyl-1-Naphthyl Ether

ReactantsReagentsMediumTemperatureReaction TimeYield
1-NaphtholPhenacyl bromide, Triethylamine70% Methanol/Water (v/v)30°C30 min stirring, overnight at RT62% jocpr.com

Common surfactants used to generate micelles in water for such reactions include anionic sodium dodecyl sulfate (B86663) (SDS), cationic cetyl trimethyl ammonium bromide (CTAB), and non-ionic Triton X-100 (Tx-100). scirp.org

Polymer-Supported Reaction Methodologies

Polymer-supported reaction methodologies involve the immobilization of functional organic moieties onto insoluble polymeric matrices. rsc.org This approach offers several significant advantages in chemical synthesis, including simplified product isolation, easy separation of reagents or catalysts from the reaction mixture via simple filtration, and the potential for regeneration and recycling of the supported materials. rsc.org

These methodologies have been applied to the synthesis of various ether and ester derivatives of 1-naphthol. researchgate.net Polymer-supported palladium nanoparticles, for instance, have been utilized as catalysts in such transformations. researchgate.net The use of Merrifield resin to support catalysts has also been reported, demonstrating the versatility of this approach. ntu.edu.tw An example includes the use of polymer-supported phenoxide anion in the synthesis of compounds like propranolol (B1214883). researchgate.net

Synthesis of Specific this compound Derivatives

Glycidyl this compound Synthesis

Glycidyl this compound is a chiral aliphatic epoxide that serves as a crucial intermediate in the synthesis of complex molecules, including pharmaceuticals like propranolol. Its synthesis primarily relies on the Williamson ether synthesis. smolecule.com

The standard synthetic route involves the reaction of 1-naphthol with epichlorohydrin under basic conditions. smolecule.com A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is used to deprotonate 1-naphthol, forming the naphthoxide ion, which then acts as a nucleophile. This nucleophile attacks the electrophilic epichlorohydrin, followed by an intramolecular cyclization to form the epoxide ring.

Table 4: General Synthesis of Glycidyl this compound

ReactantsBaseSolvent (Typical)ConditionsYield
1-Naphthol, EpichlorohydrinNaOH or KOH2-Butanone (anhydrous)Reflux, 12 hours lookchem.com90% (racemic) lookchem.com

Reaction Mechanisms and Chemical Transformations of 1 Naphthyl Ether Compounds

Cleavage Reactions of the Ether Linkage

The cleavage of the ether linkage in 1-naphthyl ether compounds leads to the formation of naphthols, alcohols, or alkyl halides, depending on the reaction conditions and the nature of the other substituent on the ether oxygen.

Acidic cleavage is a primary method for breaking the ether bond in 1-naphthyl ethers. Strong hydrohalic acids, particularly hydrogen iodide (HI) and hydrogen bromide (HBr), are commonly employed. pressbooks.puborgoreview.comlibretexts.orgmasterorganicchemistry.comopenstax.org The initial step involves the protonation of the ether oxygen, transforming the poor alkoxide leaving group into a more reactive protonated alcohol or naphthol. masterorganicchemistry.comorgoreview.comchemistrysteps.com The subsequent reaction pathway is dictated by the steric and electronic properties of the carbon atoms adjacent to the ether oxygen. pressbooks.puborgoreview.comlibretexts.orgsciencemadness.orgopenstax.orgorgoreview.com

SN2 Pathway: For 1-naphthyl ethers with primary or secondary alkyl groups, the cleavage typically proceeds via an SN2 mechanism. pressbooks.puborgoreview.comlibretexts.orgmasterorganicchemistry.comopenstax.orgorgoreview.comchemistrysteps.comyoutube.com In this concerted pathway, a halide ion (e.g., iodide or bromide) acts as a nucleophile, attacking the less sterically hindered alkyl carbon of the protonated ether. pressbooks.puborgoreview.comlibretexts.orgmasterorganicchemistry.comopenstax.orgorgoreview.com This results in the formation of an alkyl halide and 1-naphthol (B170400). Given that aryl carbons are generally unreactive to nucleophilic substitution, the naphthyl group typically remains intact as a naphthol. orgoreview.comlibretexts.orglibretexts.org If excess acid is present, the resulting alcohol can further react to form an alkyl halide. orgoreview.commasterorganicchemistry.comorgoreview.comchemistrysteps.com

SN1 Pathway: When 1-naphthyl ethers possess tertiary, benzylic, or allylic substituents, the cleavage often follows an SN1 mechanism. pressbooks.puborgoreview.comlibretexts.orgopenstax.orgorgoreview.comyoutube.comlibretexts.org This is facilitated by the stability of the carbocation intermediates formed upon dissociation of the protonated ether. pressbooks.puborgoreview.comlibretexts.orgopenstax.orgorgoreview.comlibretexts.org The carbocation then reacts with the halide nucleophile to yield an alkyl halide. SN1 reactions are generally faster than SN2 ether cleavage. sciencemadness.org

E1 Pathway: In specific instances, particularly with tertiary alkyl substituents and acids possessing poor nucleophilic conjugate bases (e.g., trifluoroacetic acid), an E1 elimination pathway can occur. pressbooks.puborgoreview.comlibretexts.orgopenstax.orgyoutube.comlibretexts.org This mechanism leads to the formation of an alkene from the tertiary alkyl group and a naphthol from the this compound component. orgoreview.comlibretexts.orglibretexts.org

Lewis acids can also induce ether cleavage. For example, the ring-opening of cyclic ethers by acid anhydrides and halides in the presence of Lewis acids often follows an SN1 dissociative pathway. mdpi.com

Enzymatic cleavage of ether linkages, specifically O-demethylation, is a crucial process in biological systems. Cobalamin-dependent O-demethylases, such as those found in Blautia sp. MRG-PMF1, catalyze the scission of C-O bonds in aromatic methoxy (B1213986) and allyl aryl ether compounds. asm.orgnih.govau.dkbvsalud.orgunl.eduasm.org These enzymes play a role in anaerobic C1 metabolism, yielding various aryl alcohols. asm.orgnih.govbvsalud.org The highly nucleophilic Co(I) species of cobalamin is implicated as a "supernucleophile" in these reactions. asm.orgresearchgate.net

Enzymatic ether cleavage reactions are often characterized by high regioselectivity and stereoselectivity, which are difficult to achieve through conventional chemical synthesis. asm.orgnih.govbvsalud.orgacs.orgrsc.org For instance, the cocorrinoid O-demethylase from Blautia sp. MRG-PMF1 exhibits regioselectivity in allyl aryl ether cleavage, converting 2-naphthyl ethers more rapidly than the corresponding 1-naphthyl ethers. asm.orgnih.govau.dkbvsalud.org Furthermore, stereoisomers of allyl naphthyl ethers, including prenyl and but-2-enyl naphthyl ethers, are transformed into their respective naphthols in a stereoselective manner. asm.orgnih.govbvsalud.org However, this enzyme demonstrates substrate specificity, being unable to convert (2-methylallyl) naphthyl ether substrates and showing extremely slow conversion of propargyl naphthyl ether. asm.orgnih.govau.dkbvsalud.org

While the enzymatic cleavage of methyl ethers by cobalamin-dependent enzymes is understood to proceed via an SN2 mechanism, the cleavage of allyl aryl ethers by these enzymes is proposed to occur through a nucleophilic conjugate substitution (SN2') mechanism. asm.orgnih.govau.dkbvsalud.orgasm.org This mechanism involves the reactive Co(I) supernucleophile. asm.orgnih.govau.dkbvsalud.orgasm.org The SN2' mechanism helps explain observed reactivity patterns, such as the significantly slower conversion of propargyl naphthyl ether, attributed to conformational constraints that prevent the optimal antiperiplanar alignment of the leaving group. asm.org

Enzymatic Cleavage: Cobalamin-Dependent O-Demethylase Activity

Regioselectivity and Stereoselectivity in Enzymatic Processes

Rearrangement Reactions

Beyond cleavage, this compound compounds can undergo significant rearrangement reactions, notably the Claisen rearrangement.

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the thermal rearrangement of allyl aryl ethers to produce o-allylphenols. libretexts.orgwikipedia.orgresearchgate.net This reaction is a asm.orgasm.org-sigmatropic rearrangement, proceeding through a concerted, intramolecular, and stereospecific pathway with a highly ordered six-membered cyclic transition state. libretexts.orgwikipedia.org

For allyl naphthyl ethers, the Claisen rearrangement results in the formation of allyl-substituted naphthols. researchgate.netrsc.org For example, the thermal Claisen rearrangement of allyl this compound yields 2-allylnaphthalen-1-ol. researchgate.net Studies indicate that allyloxynaphthalenes are more reactive in Claisen rearrangements compared to allyloxybenzene, a phenomenon attributed to the enhanced double bond character between the 1- and 2-positions of the naphthalene (B1677914) ring. scirp.org The reaction is sensitive to temperature and solvent conditions, often requiring elevated temperatures. researchgate.netscirp.org Research has also explored the thermal Claisen rearrangement-cyclization of naphthyl trimethylsilylpropargyl ethers, leading to silylated naphthopyrans and naphthodipyrans. clockss.orgresearchgate.netnih.gov Furthermore, catalytic asymmetric versions of the Claisen rearrangement of allyl 2-naphthyl ethers have been developed, yielding optically active products. rsc.orgrsc.org Density functional theory (DFT) calculations suggest that these rearrangements may proceed stepwise via tight-ion-pair intermediates, with enantioselectivity arising from staggered transition states during the rate-determining C-O bond cleavage. rsc.orgrsc.org

Claisen Rearrangement of Allyl Naphthyl Ethers

Catalytic Asymmetric Dearomatization

Catalytic asymmetric dearomatization (CAD) reactions are powerful synthetic strategies that transform simple two-dimensional aromatic feedstocks into complex three-dimensional chiral structures rsc.orgnih.gov. Naphthol derivatives, including 1-naphthyl ethers, are important synthons in organic synthesis, and their dearomatized products are frequently found in biologically active natural products and pharmaceutical molecules rsc.orgrsc.org.

A notable development in this area is the catalytic asymmetric dearomatization of benzyl (B1604629) 1-naphthyl ethers. This reaction, accelerated by a chiral N,N′-dioxide/Co(II) complex, proceeds via an enantioselective rsc.org O-to-C rearrangement through a tight ion-pair pathway rsc.orgrsc.orgdntb.gov.ua. This method provides a wide array of α-naphthalenone derivatives bearing an all-carbon quaternary center in high yields and with excellent enantiomeric excess (ee) values rsc.orgrsc.org.

A related approach involves the para-Claisen rearrangement-based asymmetric dearomatization of allyl α-naphthol ethers, also enabled by a N,N′-dioxide/Co(II) complex. This reaction yields various naphthalenones with good to excellent ee values rsc.org. Furthermore, -sigmatropic rearrangements of naphthyl 1-propargyl ethers have demonstrated chirality transfer, leading to the construction of benzocyclohexenones with all-carbon quaternary stereocenters and high enantioselectivities when catalyzed by a chiral N,N′-dioxide/Co(OTf)2 complex nih.gov.

Table 1: Examples of Catalytic Asymmetric Dearomatization of 1-Naphthyl Ethers

Substrate TypeCatalyst SystemRearrangement TypeProduct ClassYield (%)ee (%)Reference
Benzyl 1-naphthyl ethersChiral N,N′-dioxide/Co(II) rsc.org O-to-Cα-NaphthalenoneHighExcellent rsc.orgrsc.org
Allyl α-naphthol ethersN,N′-dioxide/Co(II)para-ClaisenNaphthalenonesModerate-GoodGood-Excellent rsc.org
Naphthyl 1-propargyl ethersChiral N,N′-dioxide/Co(OTf)2 -SigmatropicBenzocyclohexenonesUp to 98Up to 93 nih.gov

Photo Fries Rearrangements of 1-Naphthyl Esters

The Photo-Fries rearrangement is a photochemical analogue of the classic Fries rearrangement, involving the intramolecular migration of an acyl group from the phenolic oxygen to an ortho or para carbon atom of an aryl ester upon irradiation with UV light kpi.uaasianpubs.orgwikipedia.orgslideshare.net. This process is predominantly a free radical mechanism asianpubs.org.

The generally accepted mechanism involves the homolytic cleavage of the carbonyl-oxygen bond from the excited singlet state (S1) of the ester, generating a radical pair (e.g., 1-naphthoxyl and acetyl radicals) within a solvent cage kpi.uaslideshare.netresearchgate.netacs.org. These radicals then recombine to yield ortho- and para-hydroxyketones, which are considered "cage products" researchgate.net. For instance, the photo-Fries rearrangement of 1-naphthyl acetate (B1210297) yields 2-acetyl-1-naphthol, while 2-naphthyl acetate yields 1-acetyl-2-naphthol asianpubs.org. The formation of some free phenol (B47542) is also observed, confirming the dissociative nature of the reaction pathway kpi.ua.

Factors such as solvent and temperature can influence the outcome and product distribution of the photo-Fries rearrangement asianpubs.orgacs.org. While the reaction is synthetically useful for introducing an acetyl side chain, yields can sometimes be low, which limits its commercial application wikipedia.org.

Table 2: Photo-Fries Rearrangement of Naphthyl Esters

Starting MaterialIrradiation ConditionsMain Product (In-Cage)Side Product (Out-of-Cage)Reference
1-Naphthyl acetateUV light (e.g., 313 nm, 6 hrs in methanol)2-Acetyl-1-naphthol1-Naphthol asianpubs.orgresearchgate.net
2-Naphthyl acetateUV light (e.g., 200-380 nm, 6 hrs in methanol)1-Acetyl-2-naphthol2-Naphthol (B1666908) asianpubs.org
1-Naphthoic acid, phenyl ester313 nm UV lightHydroxyketones- researchgate.net

Electrophilic and Nucleophilic Reactions

Nucleophilic Ring Opening of Epoxides

Epoxides, characterized by their strained three-membered oxirane ring, are highly reactive compounds that readily undergo nucleophilic ring-opening reactions. (R)-Glycidyl this compound, a chiral aliphatic epoxide, exemplifies this reactivity due to its strained epoxide ring, enabling nucleophilic addition reactions with various active hydrogen-containing compounds such as amines and alcohols .

The mechanism for nucleophilic ring opening of epoxides is typically an SN2 type, where a strong nucleophile attacks the least sterically hindered carbon atom of the epoxide ring khanacademy.org. The significant release of ring strain upon opening compensates for the relatively poor leaving group ability of the alkoxide anion uoanbar.edu.iq. For instance, the reaction of (R)-glycidyl this compound with isopropylamine (B41738) yields β-amino alcohols, an important class of compounds, including drugs like propranolol (B1214883) . Acidic conditions can also promote these reactions by protonating the epoxide oxygen, thereby enhancing its electrophilicity and facilitating nucleophilic attack uoanbar.edu.iq. Beyond synthetic organic chemistry, biocatalytic epoxidation of naphthalene can produce naphthalene epoxides, which can then undergo nucleophilic ring opening to yield non-racemic trans-disubstituted cyclohexadiene derivatives, serving as valuable building blocks for further chemical transformations acs.org.

Oxidative Dehydrogenation (Scholl Reaction)

The Scholl reaction is a powerful coupling reaction that forms new carbon-carbon (C-C) bonds between two arene compounds through oxidative cyclodehydrogenation, typically facilitated by a Lewis acid and a protic acid wikipedia.orgnih.govchinesechemsoc.org. This reaction is particularly useful for synthesizing polycyclic aromatic hydrocarbons (PAHs) and nanographenes nih.govchinesechemsoc.orgrsc.orgnih.gov.

For this compound derivatives, the Scholl reaction can lead to biaryl coupling products. For example, the oxidation of 1-ethoxynaphthalene (B1581650) under Scholl reaction conditions can yield 4,4′-diethoxy-1,1′-binaphthyl rsc.org. The reaction mechanism is complex and can proceed via two complementary pathways: a conventional ionic intermediate mechanism or a radical cation intermediate mechanism rsc.orgwikipedia.org. The specific conditions, including the choice of oxidant and Lewis acid (e.g., FeCl3/CH2Cl2/CH3NO2 system), are critical for achieving selective cyclization nih.govrsc.org. Research indicates that certain polycyclic aromatic units, such as pyrenyl units, can be preferentially oxidized over naphthyl units, allowing for controlled intramolecular coupling sequences and divergent synthesis chinesechemsoc.org.

Formation of Carbon-Carbon Bonds through Coupling Reactions

The formation of carbon-carbon bonds through coupling reactions involving this compound compounds has seen significant advancements, particularly with the development of metal-catalyzed cross-coupling reactions. While aryl ethers were initially challenging electrophiles in cross-coupling due to poor functional group tolerance and limited compatibility, especially beyond naphthyl ethers, progress has been made nih.govacs.org.

Early reports in 1979 demonstrated nickel-catalyzed Kumada-Corriu couplings using naphthyl ethers nih.gov. More recently, efforts have focused on overcoming the "naphthalene problem," where phenyl ethers exhibit low reactivity compared to naphthyl ethers acs.orgnih.gov. Advances in catalyst design, such as the use of specific phosphine (B1218219) ligands on nickel catalysts, have expanded the scope of these reactions nih.govacs.org.

Beyond conventional cross-coupling, direct cross-dehydrogenative coupling (CDC) reactions, which involve C-H activation, have emerged. Metal-free CDC reactions have been developed for coupling 1-naphthylamines with ethers, yielding 4-alkyl-1-naphthylamine derivatives tandfonline.com. Furthermore, mechanochemically enabled reductive cross-coupling reactions have been reported, allowing the successful assembly of biaryl compounds from naphthyl methyl ether and aryl fluorides, both of which contain inert bonds researchgate.net. These mechanochemical approaches offer novel reaction pathways that may not be attainable in traditional solvent-based systems researchgate.net.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 Naphthyl Ether Research

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules, yielding information about functional groups, molecular symmetry, and intermolecular interactions.

FTIR spectroscopy is widely used for the identification of functional groups in 1-naphthyl ether derivatives. Characteristic absorption bands correspond to specific molecular vibrations. For 1-methoxynaphthalene (B125815), solid-phase FTIR spectra have been recorded in the region of 4000-50 cm-1 , , researchgate.net. Key vibrational modes observed include C-H stretching vibrations in the aromatic region (e.g., 3065-3000 cm-1), which are slightly decreased due to the presence of oxygen and the methyl group scispace.com. Other significant bands include C-O-C stretching vibrations characteristic of the ether linkage, typically observed around 1223 cm-1 for phenacyl-1-naphthyl ether jocpr.com, and 1226 cm-1 for 1-methoxy-4-phenoxybenzene wiley-vch.de. Aromatic C=C stretching vibrations are also prominent, often appearing in the 1500-1600 cm-1 range jocpr.com, scispace.com.

Table 3 summarizes some characteristic FTIR absorption bands for this compound derivatives.

Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives

Functional Group/VibrationWavenumber Range (cm-1)Compound Example (Source)
Aromatic C-H Stretch3000-30651-Methoxynaphthalene scispace.com
C-O-C (Ether) Stretch1220-1270Phenacyl-1-naphthyl ether jocpr.com, 1-methoxy-4-phenoxybenzene wiley-vch.de
Aromatic C=C Stretch1500-16001-Methoxynaphthalene scispace.com, Phenacyl-1-naphthyl ether jocpr.com
Aliphatic C-H Stretch2830-29851-methoxy-4-phenoxybenzene wiley-vch.de, α-naphthyl glycidyl (B131873) ether jocpr.com

Raman spectroscopy complements FTIR by providing information on molecular vibrations that are Raman active, often those involving changes in polarizability. For 1-methoxynaphthalene, FT-Raman spectra have been recorded in the region of 3500-100 cm-1 , , researchgate.net. Similar to FTIR, Raman spectra reveal aromatic C-H stretching vibrations (e.g., 3010-3060 cm-1) and C=C stretching vibrations (e.g., 1595-1640 cm-1) scispace.com. Normal coordinate analysis (NCA) and density functional theory (DFT) calculations are often employed to interpret the observed vibrational modes and assign them to specific molecular motions, classifying them into in-plane and out-of-plane vibrations based on molecular symmetry , scispace.com, researchgate.net. The agreement between experimental and scaled calculated frequencies is typically good, supporting the vibrational assignments scispace.com, researchgate.net.

Fourier-Transform Infrared (FTIR) Spectroscopy

Mass Spectrometry Techniques

Mass spectrometry (MS) techniques are indispensable for the identification and structural characterization of organic compounds, including this compound. They provide critical information regarding molecular weight and fragmentation patterns, which are unique fingerprints for a given molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. It is widely employed for the analysis of volatile and semi-volatile organic compounds. For this compound (PubChem CID 235611), GC-MS analysis provides a means to identify the compound and assess its purity within a mixture. The mass spectrum of this compound, for instance, shows characteristic peaks, with the top peak at m/z 270, a second highest peak at m/z 269, and a third highest peak at m/z 115. cdnsciencepub.com These fragmentation patterns are indicative of the molecule's structure and can be used for its definitive identification. The technique is also utilized for confirming the presence of naphthyl ether derivatives in reaction mixtures by analyzing their specific mass spectra. nist.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of a compound with high precision. This technique is particularly valuable for confirming the molecular formula of newly synthesized or isolated compounds, as well as for distinguishing between compounds with very similar nominal masses. For naphthyl ether compounds, HRMS provides exact mass data, which is crucial for confirming their molecular formula and structural integrity. asianpubs.orgresearchgate.net For example, HRMS has been used to confirm the calculated mass-to-charge ratio for various naphthyl-containing macrocycles and derivatives, providing accurate elemental compositions. sarex.comacs.org The high mass accuracy of HRMS helps in elucidating complex molecular structures and verifying the presence of specific functional groups within the this compound molecule.

Electronic Absorption Spectroscopy (UV-Vis)

X-ray Diffraction Studies

X-ray diffraction techniques are fundamental for determining the precise three-dimensional arrangement of atoms within a crystalline solid. These studies provide invaluable information on bond lengths, bond angles, molecular conformation, and intermolecular interactions.

Conformational Analysis from Crystal Structures

Crystal structures obtained from SCXRD are instrumental in performing conformational analysis, which involves understanding the preferred three-dimensional arrangements of atoms in a molecule. For flexible molecules like this compound, the conformation in the solid state can be influenced by intramolecular forces and intermolecular packing effects, such as π-stacking or C-H···π interactions. sarex.com Studies on related naphthyl derivatives have shown that X-ray crystallographic data can reveal the presence of twisted conformations and the dihedral angles between aromatic rings, providing insights into the molecule's flexibility and preferred orientations in the solid state. While specific crystal structure data for this compound (bis(1-naphthyl) ether) were not found in the immediate search, the application of SCXRD to similar diaryl systems with naphthyl groups consistently provides detailed conformational insights, including how the molecule's shape is influenced by its environment and how different parts of the molecule interact.

Chromatographic Separation Methods for Isomer Analysis and Purity Assessment

Chromatographic techniques are indispensable tools for the separation, identification, and quantification of chemical compounds, especially in complex mixtures. For this compound and its derivatives, these methods are crucial for assessing purity and resolving isomers, which can have significant implications for their properties and applications. The inherent aromaticity of the naphthyl group, for instance, contributes to strong ultraviolet (UV) absorption, making UV detection a common and effective method in chromatographic analyses.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for the analysis of naphthyl ether compounds, offering high resolution and sensitivity for purity assessment and isomer separation. The method relies on the differential partitioning of analytes between a stationary phase and a mobile phase.

Purity Assessment: HPLC with UV detection has been successfully utilized for the direct analysis of naphthyl methyl derivatives, demonstrating good chromatographic properties with methanol-water eluents. ajol.info The strong UV absorption of the naphthyl group, typically at wavelengths such as 254 nm, makes it particularly well-suited for detection in HPLC systems. ajol.info This allows for the detection of impurities without interference from excess reagents. ajol.info For example, the separation of di-2-naphthyl ether has been achieved using a Newcrom R1 reverse phase HPLC column with a mobile phase consisting of acetonitrile, water, and phosphoric acid; for mass spectrometry (MS) compatible applications, phosphoric acid can be replaced with formic acid. sielc.com

Isomer Analysis:

Diastereomer Separation: HPLC on silica (B1680970) gel columns has proven effective for resolving diastereomeric derivatives of compounds related to naphthyl ethers. For instance, chiral 1-(1-naphthyl)ethyl urethane (B1682113) derivatives of diacyl-sn-glycerols have been separated using silica gel columns (e.g., Hypersil™ 3µm, 250 x 4.6 mm i.d.) in series, with hexane-isopropanol (99.5:0.5, v/v) as the mobile phase and UV detection at 280 nm. aocs.org Similarly, diastereomeric esters formed by reacting racemic alcohols with chiral molecular tools like 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid) can be effectively separated by HPLC on silica gel, even for compounds with subtle chiral differences. mdpi.comnih.gov This approach is valuable for preparing enantiopure compounds and determining their absolute configurations. mdpi.com

Enantiomer Separation (Chiral HPLC): Chiral HPLC, employing chiral stationary phases (CSPs), is a primary method for resolving enantiomers of naphthyl-containing compounds. CSPs derived from (S)-1-(α-naphthyl)ethylamine have been used for the separation of pyrethroid enantiomers. acs.org Crown ether-based CSPs, such as those derived from (1)-(18-crown-6)-2,3,11,12-tetracarboxylic acid covalently bonded to silica gel, have been successfully applied for the enantioselective separation of secondary amines, including those with naphthyl moieties. sci-hub.se These separations typically utilize mobile phases containing methanol, acetonitrile, triethylamine, and acetic acid. sci-hub.se The separation mechanism often involves complex formation through crown ether coordination and electrostatic interactions between the positively charged amine and a carboxylate anion of the immobilized crown ether. sci-hub.se Polysaccharide-derived CSPs (e.g., amylose (B160209) and cellulose (B213188) derivatives) are also effective for the enantiomeric separation of chiral acids derivatized as 1-naphthylamides, leveraging the strong UV absorbance of the 1-naphthyl group for convenient detection. researchgate.net

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique widely used for qualitative analysis, reaction monitoring, and purity assessment of organic compounds, including naphthyl ethers and their derivatives. vaia.comwisc.edulibretexts.org

Purity Assessment and Reaction Monitoring: TLC is routinely used to monitor the progress of chemical reactions by observing the consumption of starting materials and the appearance of products, which typically exhibit different polarities and thus different retention factors (Rf values). wisc.educhemistryhall.com For instance, the synthesis of glycidyl-α-naphthyl ether has been monitored by TLC using petroleum ether/EtOAc (85/15) as the eluent. jocpr.com The presence of impurities in a sample can be indicated by additional spots or discrepancies in spot intensity compared to a pure standard. vaia.com Visualization of spots is often achieved using UV light, given the strong UV activity of naphthalene (B1677914) derivatives. libretexts.orgwm.eduosti.gov TLC monitoring has also been applied in the synthesis of naphthalene-hydroxynaphthalen, revealing complex product mixtures and indicating its utility for tracking reaction progress. osti.gov

Isomer Analysis: While generally less powerful for complex isomer separation than HPLC, TLC can still be applied for certain isomer analyses.

Polarity-based Separation: The separation in TLC is based on the differential affinity of compounds for the stationary phase (commonly silica gel) and the mobile phase. Non-polar compounds, such as ethers, tend to move faster up the plate (higher Rf values) than more polar substances. wisc.educhemistryhall.com Solvent systems like hexane/ethyl acetate (B1210297) or pentane/diethyl ether are commonly used, with adjustments in polarity to optimize separation. chemistryhall.comumass.edu

Chiral TLC: Acetylated cellulose, particularly triacetyl-cellulose, has been investigated as a chiral layer for the separation of optical isomers, including N-[1-(naphthyl)ethyl]phthalamic acid. uad.ac.id Such chiral TLC layers can resolve racemates, with optimal results often achieved with microcrystalline cellulose triacetate and aqueous-based eluents like mixtures of ethanol (B145695) or propan-2-ol with water. uad.ac.id

Data Tables

Table 1: Examples of Chromatographic Conditions for Naphthyl Ether Derivatives

TechniqueCompound Type / DerivativeStationary PhaseMobile Phase (Examples)Detection MethodApplication
HPLCDi-2-naphthyl etherNewcrom R1 (Reverse Phase)Acetonitrile/Water/Phosphoric Acid (or Formic Acid)MS compatibleSeparation
HPLCNaphthyl methyl derivativesNot specified (likely C18 or silica)Methanol-WaterUV (254 nm)Purity, Separation
HPLCChiral 1-(1-naphthyl)ethyl urethane derivativesSilica gel (Hypersil™ 3µm)Hexane-Isopropanol (99.5:0.5, v/v)UV (280 nm)Diastereomer Separation
HPLCRacemic alcohols derivatized with MαNP acidSilica gelNot specified (normal phase)Not specifiedDiastereomer Separation, Enantiopure compound preparation
HPLCChiral acids as 1-naphthylamidesPolysaccharide-derived CSPs (e.g., cellulose/amylose)Not specifiedUV (due to naphthyl group)Enantiomer Separation
HPLCChiral secondary aminesCrown ether-based CSP (silica gel bonded)Methanol/Acetonitrile/Triethylamine/Acetic AcidUV (260 nm)Enantiomer Separation
TLCGlycidyl-α-naphthyl etherSilica gelPetroleum ether/EtOAc (85/15)UVReaction Monitoring, Purity Assessment
TLCDi-(1-naphthyl)diazomethane decomposition productsSilica plates (Whatman 60F-254)80% CH3CN, 20% H2O, then linear to 100% CH3CN (gradient)UVProduct Characterization
TLCN-[1-(naphthyl)ethyl]phthalamic acid (chiral)Microcrystalline cellulose triacetateEthanol or Propan-2-ol (70–80%) with water (20–30%)Not specifiedEnantiomer Separation
TLCGeneral naphthyl ether derivativesSilica gelHexane/EtOAc (4:1), Pentane/Diethyl Ether (7:3)UV, chemical stainsPurity, Polarity-based separation, Reaction Monitoring

Computational and Theoretical Studies of 1 Naphthyl Ether Compounds

Molecular Structure and Reactivity Modeling

Computational methods are invaluable for modeling the intricate molecular structures of 1-naphthyl ether compounds and predicting their reactivity.

Computational studies, particularly those employing DFT, are crucial for predicting the chemical reactivity and identifying selective sites within this compound compounds. For aryl 1-(2,4-dinitronaphthyl) ether derivatives, DFT calculations (B3LYP/6-311G(d,p)) have been used to determine chemical reactivity and selective sites for nucleophilic attack researchgate.netresearchgate.netmaxapress.com. These studies often involve analyzing parameters such as Mulliken charges and frontier molecular orbitals to understand the most favorable interaction sites researchgate.netmaxapress.com. For example, in piperidinolysis reactions of these ethers, the naphthyl ipso carbon (C1) was identified as a more positively charged and thus more electrophilic center compared to the aryl ipso carbon maxapress.com.

The local electrophilicity and nucleophilicity indices derived from Fukui functions are also employed to predict the most favored nucleophilic-electrophilic interactions, offering insights into site selectivity maxapress.com.

Computational methods provide detailed information about the optimized molecular geometry, including precise bond lengths, bond angles, and dihedral angles, which are critical for understanding the three-dimensional arrangement and conformational preferences of this compound compounds.

For 1-methoxynaphthalene (B125815), optimized geometrical parameters, including bond lengths and bond angles, have been calculated using DFT methods (e.g., B3LYP/6-31G(d,p)) scispace.com. These theoretical values are often compared with experimental data, such as those obtained from X-ray diffraction, to validate the computational models researchgate.net.

An example of calculated bond lengths and angles for 1-methoxynaphthalene from a DFT study (B3LYP/6-31G(d,p)) is provided below scispace.com:

Table 1: Selected Optimized Geometrical Parameters for 1-Methoxynaphthalene (B3LYP/6-31G(d,p))

ParameterValue (Å or °)
C1-O1.369
O-C(methyl)1.425
C1-C21.413
C1-C91.426
C1-O-C(methyl)118.0
O-C1-C2120.9
O-C1-C9119.5

Note: These values are illustrative and derived from a specific computational study scispace.com. Actual values may vary slightly depending on the functional and basis set used.

Frontier Molecular Orbital (FMO) theory, pioneered by Kenichi Fukui, describes chemical reactivity in terms of interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) imperial.ac.ukwikipedia.org. For this compound compounds, FMO analysis is crucial for understanding their electronic properties and predicting their chemical behavior.

Studies on 1-methoxynaphthalene have reported the calculation of HOMO and LUMO energies, as well as the HOMO-LUMO energy gap nih.gov. The energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally indicates higher reactivity asianresassoc.orgmit.edumdpi.com. For instance, the HOMO-LUMO gap for 1-methoxynaphthalene and related compounds has been calculated, providing insights into potential charge transfer within the molecule asianresassoc.orgnih.govmit.edu.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, provides further details on the electronic structure, including charge transfer and orbital interactions asianresassoc.orgnih.gov. This analysis can reveal the delocalization of electron density and the stability arising from various intramolecular interactions.

Table 2: Representative Frontier Molecular Orbital Energies for 1-Methoxynaphthalene (Illustrative)

OrbitalEnergy (eV)
LUMO-0.98
HOMO-5.14
HOMO-LUMO Gap4.16

Note: These are illustrative values. Actual values depend on the specific computational method and conditions mit.edu.

Analysis of Molecular Geometry (Bond Lengths, Angles, Dihedral Angles, Planarity)

Simulation of Reaction Mechanisms and Pathways

Computational methods, particularly Density Functional Theory (DFT), are extensively employed to simulate reaction mechanisms and pathways involving this compound derivatives. These simulations help in understanding the step-by-step transformations, identifying intermediates, and determining transition states, which are critical for predicting reaction outcomes and optimizing synthetic routes.

For instance, the mechanism of piperidinolysis of aryl 1-(2,4-dinitronaphthyl) ethers in dimethyl sulfoxide (B87167) (DMSO) has been investigated using DFT with the B3LYP/6-311G(d,p) computational level. These studies revealed that the reaction proceeds via a fast nucleophilic attack of piperidine (B6355638) on the C1 carbon atom, forming a zwitterion intermediate (I), followed by a slow deprotonation step to yield a Meisenheimer ion (II). The C1 carbon atom was identified as the most electrophilic center of the ether. maxapress.comresearchgate.netmaxapress.com Kinetic and theoretical calculations of activation energies supported a two-step mechanism where proton transfer is the rate-determining step. researchgate.net

Another significant application is in the study of Claisen rearrangements. Quantum Mechanics/Molecular Mechanics (QM/MM) Monte Carlo calculations and free-energy perturbation theory have been utilized to investigate the aromatic Claisen rearrangements of allyl naphthyl ether. These simulations aim to understand the "on water" effect, where reactions show increased rates, yields, and specificity compared to organic solvents. The calculations indicated that rate enhancements in an "on water" environment are due to the stabilization of the polar transition state through enhanced hydrogen bonding at the oil/water interface. acs.orgcapes.gov.br The position and orientation of the aromatic ethers at the interface are crucial for solvent accessibility during the reaction pathway. acs.orgcapes.gov.br

Furthermore, computational investigations have explored reaction cascades following Claisen rearrangements of aryl propargyl ethers. These studies, employing DFT with B97X-D, explain how substituents influence reactivity and regioselectivity, leading to different core structures (tricyclo[3.2.1.0]octane or benzopyran) depending on the substitution pattern at the ortho carbon. nsf.gov The computations demonstrated that the rate-determining step in these cascades is the initial Claisen rearrangement. nsf.gov

Computational chemistry has also been applied to study the cleavage of allyl aryl ethers by cocorrinoid O-demethylase, particularly focusing on allyl naphthyl ether substrates. Energy-minimized molecular structures and stable conformers were calculated to understand the reaction pattern. The studies proposed a nucleophilic conjugate substitution (SN2') mechanism for the allyl ether cleavage reaction. nih.gov

Intermolecular Interactions and Solvation Effects

Intermolecular interactions and solvation effects profoundly influence the structure, stability, and reactivity of this compound compounds. Computational studies offer detailed insights into these complex phenomena.

The density functional theory (DFT) with the B3LYP/6-311G(d,p) basis set has been used to determine the chemical reactivity and selective sites of aryl 1-(2,4-dinitronaphthyl) ether and amine derivatives. researchgate.net Calculations of dihedral angles for these compounds indicated that the phenyl and naphthyl rings are not planar. researchgate.net

For benzyl (B1604629) 2-naphthyl ether, which is used as a sensitizer (B1316253) in thermal paper, crystallographic studies combined with computational insights have shown that the compound adopts a twisted conformation with a dihedral angle of 48.71 (12) degrees between the phenyl and naphthyl ring systems. In the crystal, molecules interact via intermolecular C-H interactions, forming a herringbone arrangement. iucr.org

The role of London Dispersion Forces (LDF) in the structure-directing role of dibismuthane Bi2Naph2, which contains naphthyl groups, has been demonstrated through a combination of NMR, single crystal X-ray diffraction, and quantum chemistry. These studies revealed intermolecular Bi···π contacts in the solid state, highlighting the importance of LDF in heavy main group element chemistry. rsc.org

Hydrogen Bonding Characterization

Hydrogen bonding plays a significant role in the intermolecular interactions and stability of naphthyl-containing compounds. Computational methods are crucial for characterizing these interactions.

DFT calculations, particularly with the B3LYP/6-311G(d,p) basis set, have been used to analyze the presence of hydrogen bonding in methyl 2-naphthyl ether. asianresassoc.orgasianresassoc.org These studies contribute to a comprehensive understanding of the molecule's quantitative and vibrational properties. asianresassoc.org

In aminobenzylnaphthol compounds, derived from the Betti reaction involving 2-naphthol (B1666908) (a structural isomer of 1-naphthol) and aryl aldehydes, weak hydrogen bonds involving carbonyl oxygen and naphthyl hydrogen atoms, and naphthol oxygen and methyl hydrogen atoms, have been identified through computational analysis of lattice energies and CrystalExplorer17 fingerprint analysis. rsc.org These studies also noted the relevance of CH···π interactions despite the presence of potential hydrogen-bonding donors and acceptors. rsc.org

For 1,8-dihydroxynaphthalene, computational studies using DFT have investigated its conformation and ability to form intra- and intermolecular hydrogen bonds. These studies, combined with experimental techniques, demonstrated its stronger hydrogen bond donating ability compared to mono-naphthol derivatives like 1-naphthol (B170400) and 8-methoxy-1-naphthol. researchgate.net

Solvent Influence on Reaction Kinetics and Selectivity

The solvent medium is a critical factor influencing reaction kinetics and selectivity, and computational studies are instrumental in unraveling these effects for this compound compounds.

For the Williamson ether synthesis involving sodium β-naphthoxide (a naphthyl derivative) and benzyl bromide to form benzyl β-naphthyl ether, quantum mechanical calculations have elucidated the transition states for O- and C-alkylation pathways. These calculations provided information on the solvent's effect on the stabilization or destabilization of various structures, thereby influencing reaction selectivity. rsc.org In protic solvents like methanol, the selectivity towards the O-alkylated product is reduced compared to acetonitrile. rsc.org Kinetic modeling further quantifies the impact of solvent on reaction progress, revealing a more complex reaction network in methanol. rsc.org

The Claisen rearrangement of allyl naphthyl ether has been studied using QM/MM Monte Carlo calculations across 16 different solvents. These calculations accurately reproduced the experimental trend of increased reaction rates correlating with increasing solvent polarity. acs.orgcapes.gov.br The simulations indicated that hydrophobic effects did not significantly contribute to lowering the free energy activation barrier, and solvent polarizability was found to be negligible in the observed rate accelerations. acs.orgcapes.gov.br

In the context of Rh(III)-catalyzed oxidative C-N and C-C coupling reactions, DFT calculations have provided mechanistic insight into solvent control of C-H activation and product selectivity. For instance, in ethanol (B145695), C-N coupling of 1-phenylpyrazole (B75819) with 4-octyne (B155765) occurs, while in dichloroethane (DCE), a doubly inserted cationic product is formed. This difference is attributed to the greater propensity of acetate (B1210297) to dissociate in a more polar solvent like ethanol, favoring certain C-H activation pathways. acs.org

Influence of Active and Passive Reaction Cages on Selectivity

The concept of reaction cages, both active and passive, significantly impacts the selectivity of reactions involving this compound compounds, particularly in confined environments.

Photo-Claisen rearrangements of benzyl this compound have been examined in cation-exchanged Y zeolites (active cages) and polyethylenes of differing crystallinities (passive cages). researchgate.netacs.org The studies revealed that the reactions are more selective in zeolites than in polyethylenes. researchgate.net This enhanced selectivity in zeolites is attributed to the active walls of their reaction cages, which can influence the mobility and orientation of the reacting species. researchgate.net In contrast, the limited free volume of polyethylene (B3416737) cages provides a passive confinement effect. researchgate.net

Similarly, photo-Fries reactions of 1-naphthyl (R)-1-phenylethyl ether have been investigated in liquid and solid phases of n-nonadecane to probe the shapes, sizes, and flexibilities of their reaction cages. The restricted environments of solid phases enabled the radical pairs to maintain a significant memory of their initial orientations, influencing the regio- and stereochemistry of the products.

Catalysis in 1 Naphthyl Ether Chemistry

Lewis Acid Catalysis in Rearrangement Reactions

Lewis acids play a crucial role in facilitating rearrangement reactions of 1-naphthyl ethers by activating the ether linkage and promoting C-O bond cleavage. These catalysts enhance the electrophilicity of the substrate, leading to the formation of reactive intermediates that undergo intramolecular rearrangements. Studies have explored acid-catalyzed and thermal rearrangements of 1-(α-branched alkoxy) naphthalenes, establishing the involvement of intermediate carbonium ions through crossover experiments under acidic conditions. researchgate.net

Bismuth triflate (Bi(OTf)₃) has emerged as an efficient Lewis acid catalyst for the Claisen rearrangement of allyl naphthyl ethers. This ontosight.aiontosight.ai sigmatropic shift provides a valuable route to ortho-allyl naphthols, which are important intermediates in the synthesis of biologically active compounds such as 1,4-naphthoquinones and anthracyclinones. researchgate.net The reaction proceeds smoothly with a catalytic amount of bismuth triflate, typically 20 mol%, yielding the corresponding ortho-allyl naphthol products in moderate to good yields. researchgate.net This catalytic approach offers a milder alternative to traditional thermal Claisen rearrangements, which often require high temperatures and can lead to undesirable side reactions. researchgate.net

Table 1: Bismuth Triflate Catalyzed Claisen Rearrangement of Allyl Naphthyl Ethers

Substrate TypeCatalyst Loading (mol%)Product TypeYield (%)NotesReference
Allyl naphthyl ethers20ortho-Allyl naphtholModerate to goodProceeds smoothly, avoids harsh conditions researchgate.net

Chiral π–copper(II) complexes have been successfully employed in the catalytic asymmetric ontosight.aismolecule.com O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates, which are derivatives of 1-naphthyl ethers. researchgate.netrsc.org This dearomatization strategy provides facile access to highly functionalized β-naphthalenone derivatives containing an all-carbon quaternary stereogenic center. rsc.org The reactions proceed with high yields and excellent enantioselectivity. rsc.org

Mechanistic investigations, including X-ray diffraction analysis, have revealed that a π–cation interaction between the aromatic substituent of the chiral ligand and the Cu(II) center is crucial for achieving high enantioselective control. rsc.org This interaction is believed to orient the substrate effectively within the catalytic pocket, guiding the stereochemical outcome. Even with catalyst loadings as low as 1 mol%, high enantiomeric excess (ee) values can be maintained, although with a moderate decrease in yield. rsc.org For instance, the rearrangement of methyl 1-substituted 2-[3-(3-thienyl)allyloxy]-3-naphthoates yielded products with 92% ee and 90% ee, respectively. rsc.org

Table 2: Chiral π–Copper(II) Complex Catalyzed Asymmetric ontosight.aismolecule.com O-to-C Rearrangement

Substrate ClassCatalyst TypeCatalyst Loading (mol%)Enantioselectivity (ee%)Yield (%)Key FeatureReference
Alkyl 2-allyloxy/benzyloxy-1/3-naphthoatesChiral π–Cu(II) complex1–10Excellent (e.g., 90-92)HighForms β-naphthalenones with quaternary centers researchgate.netrsc.org
Methyl 1-substituted 2-[3-(3-thienyl)allyloxy]-3-naphthoatesChiral π–Cu(II) complex590-92HighGram-scale synthesis possible rsc.org

Bismuth Triflate Catalysis

Organocatalysis and Supramolecular Catalytic Systems (e.g., 1-naphthyl-TADDOL/Emim BF4)

Organocatalysis, which utilizes small organic molecules as catalysts, offers a robust and environmentally benign alternative to metal- and enzyme-catalyzed reactions. tib.eu In the context of 1-naphthyl ether chemistry, derivatives of 1-naphthyl-TADDOL have been employed as components of organocatalytic and supramolecular catalytic systems. Specifically, a novel organocatalytic system generated in situ by mixing a 1-naphthyl-TADDOL derivative and the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) (Emim BF4) has been developed. researchgate.netresearchgate.net

This supramolecular system promotes the asymmetric addition of Chan's diene to aromatic aldehydes under solvent-free conditions. researchgate.netresearchgate.net The catalytic system is capable of yielding enantioenriched vinylogous aldols and hetero-Diels-Alder cycloadducts. researchgate.netresearchgate.net Mechanistic investigations, including the detection of nonlinear effects, have confirmed the involvement of the ionic liquid (Emim BF4) in the formation of a new catalytic supramolecular species, highlighting the cooperative nature of this system. researchgate.net

Metal-Catalyzed Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Metal-catalyzed cross-coupling reactions are powerful tools for carbon-carbon bond formation, widely used in organic synthesis. While many studies focus on the cross-coupling of naphthyl halides or triflates, the direct involvement of 1-naphthyl ethers as substrates in palladium-catalyzed cross-coupling reactions is less extensively documented in the provided search results. However, related naphthyl derivatives are frequently utilized. For instance, palladium-catalyzed cross-coupling reactions involving 1-naphthyl triflate with organoheteroatom stannanes have been reported. acs.org Similarly, 2-naphthyl triflate can undergo cross-coupling with aryltitanium(IV) alkoxides using palladium catalyst systems to afford biaryls. mdpi.com The broader field of palladium catalysis has seen significant advancements in C-H activation/C-C cross-coupling, offering potential avenues for the functionalization of diverse aromatic substrates, including those with ether linkages. nih.gov

Enzymatic Catalysis in Biotransformations

Enzymatic catalysis offers a highly selective and environmentally friendly approach to transform this compound derivatives through biotransformations. Epoxides, such as glycidyl (B131873) this compound, are known to undergo ring-opening reactions under enzymatic conditions. smolecule.com

A notable example involves the biotransformation of synthetic allyl aryl ether compounds, including allyl this compound derivatives, by the enzyme Blautia sp. MRG-PMF1 O-demethylase. asm.org This enzyme catalyzes the cleavage of the allyl aryl ether bond in a regio- and stereoselective manner. For example, allyl this compound was converted by 70% within 72 hours. asm.org Comparative studies have shown that 2-naphthyl ether substrates generally react faster than their corresponding this compound counterparts, indicating that the reaction rate is influenced by the steric hindrance of the substrates. asm.org This enzymatic approach provides a mild and selective method for the dealkylation of naphthyl ethers, yielding the corresponding naphthols. asm.org

Table 3: Enzymatic Biotransformation of Allyl Naphthyl Ethers by Blautia sp. MRG-PMF1 O-demethylase

Substrate TypeEnzyme/OrganismConversion (%)Time (h)SelectivityNotesReference
Allyl this compoundBlautia sp. MRG-PMF1 O-demethylase7072Regio- and stereoselectiveSteric hindrance affects reaction rate asm.org
Allyl 2-naphthyl etherBlautia sp. MRG-PMF1 O-demethylase9524Regio- and stereoselectiveFaster conversion than 1-naphthyl isomer asm.org

Applications of 1 Naphthyl Ether Compounds in Organic Synthesis and Materials Science Research

Synthetic Building Blocks and Intermediates

1-Naphthyl ether compounds are widely utilized as foundational materials and intermediates in a variety of chemical syntheses.

Preparation of Complex Organic Molecules

The this compound moiety is a key structural component in the synthesis of intricate organic molecules. For instance, glycidyl (B131873) this compound is a valuable intermediate, with its reactive epoxide ring allowing for the introduction of the naphthyl group and a hydroxyl group in a controlled manner. smolecule.com This reactivity is crucial for constructing complex molecular architectures through nucleophilic ring-opening reactions and the formation of new carbon-carbon bonds. smolecule.com The bulky nature of the 1-naphthyl group in derivatives like 2-(1-Naphthyl)ethylmagnesium bromide, a Grignard reagent, influences its reactivity and makes it pivotal in synthesizing complex aromatic and heterocyclic compounds. Furthermore, the Claisen rearrangement of allyl this compound provides a pathway to more complex and stable structures. researchgate.net

Synthesis of Polymers

This compound derivatives are instrumental in the field of polymer chemistry. Glycidyl this compound, with its reactive epoxide group, is utilized in the creation of polymers and resins with specific, tailored properties. smolecule.com Research has demonstrated the synthesis of poly(ether-amide)s from a diacid monomer containing a naphthyl moiety, aiming to improve solubility and processing characteristics. propulsiontechjournal.com Additionally, the ring-opening polymerization of optically active cyclic silicon compounds containing a 1-naphthyl group has been shown to produce highly isotactic polysiloxanes. acs.org The incorporation of methyl naphthyl ether units into polymer backbones has also been explored in the electrosynthesis of new conducting copolymer films. researchgate.netmdpi.com

Precursors for Specialty Chemicals and Fine Chemicals

The role of this compound derivatives as precursors for specialty and fine chemicals is well-established. Ethyl this compound serves as an intermediate in the production of various fine chemicals, including those used in perfumery due to its floral scent. ontosight.ai Glycidyl this compound is another key precursor, particularly in the synthesis of pharmaceuticals and other specialty chemicals. ontosight.ai The ability to functionalize the naphthyl ring through reactions like sulfonation and nitration makes 1-naphthol (B170400), the parent compound of 1-naphthyl ethers, a valuable building block for a wide array of complex organic molecules and specialty chemicals. justdial.com

Intermediates for Biologically Active Molecules

1-Naphthyl ethers are significant intermediates in the synthesis of molecules with biological activity. Ethyl this compound is used in the synthesis of certain pharmaceutical compounds. ontosight.ai Glycidyl this compound is also a key intermediate in the preparation of various organic compounds with potential pharmaceutical applications. smolecule.com Research has shown that ether and ester derivatives of 1-naphthol can exhibit antimicrobial activities. researchgate.net Furthermore, thioaryl naphthylmethanone oxime ether analogs have been synthesized and evaluated as novel anticancer agents. acs.org The naphthalene (B1677914) moiety is a feature in several biologically active compounds, and this compound derivatives provide a synthetic route to incorporate this important pharmacophore. acs.org

Protecting Groups for Hydroxyl Functionalities

The 2-naphthylmethyl (Nap) ether is a notable protecting group for hydroxyl functionalities in organic synthesis. wiley-vch.de Benzyl (B1604629) and phenacyl ethers of naphthols are commonly employed for the protection of alcohol and phenol (B47542) groups. jocpr.com These protecting groups are valued for their stability under various reaction conditions and can be selectively removed when needed. wiley-vch.deacs.org The use of such protecting groups is a critical strategy in the multi-step synthesis of complex molecules, including carbohydrates, allowing for the selective reaction of other functional groups present in the molecule. wiley-vch.deacs.org

Advanced Materials Development

The incorporation of the this compound structure into polymers and other materials can impart unique and desirable properties. For example, 1-(Phenylmethoxy)naphthalene is studied for its potential in developing organic light-emitting diodes (OLEDs) and other electronic materials. cymitquimica.com The synthesis of novel naphthyl epoxy resins has been shown to yield materials with excellent thermal stability, hydrophobicity, and low dielectric constants, making them suitable for applications in the electronics industry. rsc.org Furthermore, poly(silyl ether)s synthesized with bulky hydrosilanes containing a naphthyl group have exhibited high glass transition temperatures, indicating their potential for use as thermally stable and degradable materials. mdpi.com The electrosynthesis of conducting copolymer films from 1-naphthol and methyl naphthyl ether has also been investigated for creating new materials with specific electrochemical properties. researchgate.netmdpi.com

Cross-linked Polymers with Enhanced Thermal Stability

The incorporation of naphthyl ether groups into polymer backbones is a recognized strategy for developing high-performance materials with superior thermal stability. The rigid and bulky nature of the naphthalene ring structure contributes significantly to increasing the glass transition temperature (Tg) and the thermal decomposition temperature of polymers. When these polymers are further cross-linked, the resulting three-dimensional network exhibits even greater resistance to thermal degradation.

The enhancement in thermal stability is primarily due to the restriction of polymer chain mobility. The naphthyl groups introduce steric hindrance and increase the rotational energy barrier of the polymer chains. Cross-linking chemically locks the polymer chains in place, further preventing the segmental motions that are necessary for the transition from a glassy to a rubbery state. This synergistic effect of the rigid naphthyl moiety and a cross-linked structure leads to materials that can withstand higher operating temperatures without losing their structural integrity. marquette.edu

Research into poly(arylene ether)s (PAEs) has demonstrated the effectiveness of this approach. For instance, novel crosslinkable poly(arylene ether ketone)s (PAEKs) containing a pendant naphthalene group have been synthesized. jlu.edu.cn Before cross-linking, these polymers are soluble in common organic solvents. However, after thermal cross-linking, they become insoluble and exhibit a significant increase in both their glass transition temperature and thermal weight loss temperature. jlu.edu.cn Similarly, poly(aryl ether)s with pendant β-naphthyl groups show excellent thermal stabilities, with high Tg values of 256°C and 274°C, and 5% mass loss temperatures exceeding 400°C. researchgate.net The introduction of the β-naphthalene group can lead to a slight increase in Tg compared to polymers containing α-naphthalene groups. researchgate.net

Studies on other polymer systems, such as phthalonitrile (B49051) resins, further validate these findings. A novel naphthyl-based phthalonitrile polymer, 1,6-bis(3,4-dicyanophenoxy) naphthalene (1,6-BDCN), when cured, forms a network with excellent thermal stability and a high glass transition temperature. rsc.org The thermal properties of various polymers containing naphthyl ether functionalities are summarized below.

Table 1: Thermal Properties of Naphthyl Ether-Containing Polymers

This table is interactive. Click on headers to sort.

Polymer TypeSpecific Polymer/MonomerGlass Transition Temp. (Tg)5% Weight Loss Temp. (Td5)Reference
Poly(arylene ether ketone) (PAEK)PAEK with pendant naphthalene group (cross-linked)Increased significantly post-crosslinkingIncreased significantly post-crosslinking jlu.edu.cn
Poly(aryl ether)Polymer from bis(3,5-dimethyl-4-hydroxyphenyl)-β-naphthyl methane (B114726) and 4,4′-difluorobenzophenone256°C>400°C researchgate.net
Poly(aryl ether)Polymer from bis(3,5-dimethyl-4-hydroxyphenyl)-β-naphthyl methane and bis(4-fluorophenyl) sulfone274°C>400°C researchgate.net
Poly(arylene ether ketone) (PENK)Copolymers with varying structures171–237°C409–554°C grafiati.com
Phthalonitrile PolymerCured 1,6-bis(3,4-dicyanophenoxy) naphthalene (1,6-BDCN)High Tg (not specified)>500°C (in N2) rsc.org
Poly(aryl ether ketone ether ketone naphthyl ketone)2,6-PEKEKNK185°C~550°C researchgate.net

Host-Guest Chemistry and Molecular Recognition

Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule or ion, held together by non-covalent interactions. wikipedia.org Within this field, this compound derivatives have emerged as valuable components in the design of sophisticated host molecules due to the unique properties of the naphthalene ring system. The extended, electron-rich π-surface of the naphthyl group makes it an excellent candidate for engaging in π-π stacking interactions, which are a cornerstone of molecular recognition. acs.org

Macrocyclic compounds like calixarenes, crown ethers, and cyclodextrins are frequently used as scaffolds for host molecules. wikipedia.orgmdpi.comthno.org By chemically modifying these structures to include this compound moieties, researchers can create tailored receptors capable of selectively binding specific guest molecules. The naphthyl unit often acts as a "binding site" or a "reporter group." For instance, the inclusion of a naphthyl group into crown ethers was found to significantly enhance complexation with certain guest molecules, an effect attributed to the greater potential for π-π interactions. mdpi.com

Calixarenes, which are phenol-based cyclic oligomers, can be functionalized at their upper or lower rims to create a diverse range of receptors. mdpi.com When fluorophores such as a naphthalene group are covalently attached to the calixarene (B151959) skeleton, the resulting molecule can act as a fluorescent sensor. mdpi.com The binding of a guest molecule into the host's cavity can alter the fluorescence properties of the naphthyl group, providing a detectable signal for the recognition event. This principle is widely used to detect biologically relevant ions and small organic molecules. mdpi.comresearchgate.net

Similarly, studies with pseudopeptidic macrocyclic naphthalenophanes have shown that interactions involving the naphthyl ring are fundamental to the strength and selectivity of the molecular recognition process, particularly for substrates that also contain aromatic rings. acs.org Acyclic hosts, such as pillar[n]naphthalenes, also demonstrate this principle, showing stronger binding affinities for guests containing naphthyl groups due to favorable host-guest π-π interactions. nih.govfrontiersin.org

Table 2: Examples of this compound in Host-Guest Systems

This table is interactive. Click on headers to sort.

Host Molecule TypeSpecific Host StructureGuest Molecule(s)Key InteractionReference
Acridino-Crown EtherNaphthyl-containing acridino-crown etherProtonated aralkylamine derivativesπ-π stacking mdpi.com
Calix scispace.comareneCalix scispace.comarene with naphthyl fluorophoreBiologically relevant ions (e.g., K+, Hg2+, Cu2+), biomoleculesHost-guest complexation alters fluorescence mdpi.comresearchgate.net
Pseudopeptidic MacrocycleNaphthalenophane receptorN-protected amino acid derivatives with aromatic ringsπ-π stacking, H-bonding acs.org
Acyclic Pillar[n]naphthaleneTetramer of 2,3-diethoxynaphthalene (B13772719) unitsOrganic ammonium (B1175870) cations with naphthyl moietiesπ-π stacking nih.govfrontiersin.org
Chiral Crown EtherChiral crown ether 13(R)-(1-(1-naphthyl)ethyl)ammonium ionEnantioselective complexation acs.org

Research Tools and Reagents (e.g., for enzyme activity detection)

Derivatives of this compound serve as crucial reagents and probes in biochemical and clinical research, particularly for the detection and quantification of enzyme activity. ontosight.ai These compounds are typically designed as chromogenic or fluorogenic substrates for specific enzymes. The underlying principle involves the enzymatic cleavage of a bond, which releases a 1-naphthol derivative. This released product can then be measured, often with high sensitivity. ontosight.aibiosynth.com

A common strategy involves using a 1-naphthyl-linked substrate, such as 1-naphthyl phosphate (B84403) or 1-naphthyl acetate (B1210297). In the presence of the target enzyme (e.g., a phosphatase or an esterase), the substrate is hydrolyzed, liberating 1-naphthol. scbt.comnih.gov The free 1-naphthol can be detected in several ways:

Colorimetric Detection: The released 1-naphthol is reacted with a diazonium salt or another coupling agent to produce a stable, intensely colored azo dye. ontosight.aigoogle.com The concentration of this dye, which is proportional to the enzyme's activity, can be accurately measured using a spectrophotometer. ontosight.ai For example, N-(1-naphthyl)ethylenediamine is a preferred coupling compound that forms a pink azo dye. google.com

Fluorogenic Detection: Some 1-naphthyl glycosides, like 1-naphthyl β-D-glucopyranoside, can be used as fluorogenic substrates. Enzymatic cleavage releases 1-naphthol, which is fluorescent, allowing for detection with a fluorometer. biosynth.com

Electrochemical Detection: The 1-naphthol product is electrochemically active and can be oxidized at a specific potential. This allows for the development of amperometric biosensors where the measured current is directly proportional to the enzyme activity. This method has been successfully applied in immunosensors, for instance, to detect alkaline phosphatase activity. nih.govnih.gov

These assays are vital for diagnosing diseases associated with enzyme deficiencies, such as Fabry disease (alpha-galactosidase deficiency), and for fundamental research in molecular biology and pharmacology. ontosight.aibiosynth.com The naphthyl moiety in these substrates can also play a role in enhancing substrate recognition at the enzyme's active site through π-π stacking interactions. scbt.com

Table 3: this compound Derivatives as Enzyme Substrates

This table is interactive. Click on headers to sort.

EnzymeSubstrateDetection PrincipleApplicationReference
α-Galactosidase1-Naphthyl α-D-galactopyranosideChromogenic (coupling with diazonium salt)Diagnosis of Fabry disease ontosight.ai
Alkaline Phosphatase1-Naphthyl phosphate (1-NP)Electrochemical (amperometric detection of 1-naphthol)Immunosensor for progesterone nih.gov
Esterases1-Naphthyl acetateColorimetric/HistochemicalGeneral esterase activity detection scbt.com
β-Glucosidase1-Naphthyl β-D-glucopyranosideChromogenic & FluorogenicScreening enzyme inhibitors, carbohydrate metabolism studies biosynth.com
γ-Glutamyl TranspeptidaseL-gamma-glutamyl-anilide derivativeColorimetric (product coupled with N-(1-naphthyl)ethylenediamine)Clinical determination of enzyme activity google.com

Environmental Transformations and Green Chemistry Aspects of 1 Naphthyl Ether Compounds

Biotransformation Pathways (e.g., Microbial Cleavage)

Biotransformation pathways play a significant role in the environmental degradation of 1-naphthyl ether compounds, often involving microbial cleavage. Microorganisms are capable of metabolizing these compounds into less harmful or more easily degradable substances.

One notable example involves the biotransformation of 1-methoxynaphthalene (B125815) by Streptomyces lividans cells. These recombinant cells, engineered to express a marine bacterial phenanthrene (B1679779) dioxygenase gene cluster, efficiently convert 1-methoxynaphthalene. The process yields 8-methoxy-1,2-dihydro-1,2-naphthalenediol and subsequently, through non-enzymatic conversion, 8-methoxy-2-naphthol. This biotransformation highlights the potential for microbial systems in the bioremediation of polycyclic aromatic hydrocarbons (PAHs), of which naphthalene (B1677914) is a component.

Another relevant biotransformation pathway involves the cleavage of allyl aryl ethers, including allyl naphthyl ethers, by Blautia sp. MRG-PMF1 O-demethylase. This enzyme, involved in anaerobic C1 metabolism, converts these ethers to their corresponding naphthols. Studies have indicated that this allyl aryl ether cleavage reaction is regioselective, with 2-naphthyl ethers being converted at a faster rate than their this compound counterparts. The proposed mechanism for this cleavage is a nucleophilic conjugate substitution (SN2') reaction.

The environmental persistence of naphthyl ether compounds can vary. For instance, ethyl 2-naphthyl ether is considered not persistent in water, with an estimated half-life of 15 days, and in soil, with a half-life of 30 days. This suggests that some naphthyl ether derivatives can undergo environmental degradation.

Table 1: Examples of Biotransformation Pathways for Naphthyl Ether Compounds

Compound TransformedMicroorganism/EnzymeProductsKey ObservationsCitation
1-MethoxynaphthaleneStreptomyces lividans (recombinant with phenanthrene dioxygenase gene cluster)8-methoxy-1,2-dihydro-1,2-naphthalenediol, 8-methoxy-2-naphtholEfficient conversion, potential for bioremediation.
Allyl Naphthyl EthersBlautia sp. MRG-PMF1 O-demethylaseCorresponding naphtholsRegioselective cleavage, 2-naphthyl ethers converted faster than 1-naphthyl ethers.

Sustainable Synthetic Methodologies

The principles of green chemistry guide the development of sustainable synthetic methodologies for this compound compounds, aiming to minimize waste, reduce hazard, and improve efficiency. Key aspects include the reduction of reagent usage and the implementation of environmentally benign reaction conditions.

Reducing the quantity and toxicity of reagents is a core tenet of green chemistry. In the synthesis of aryl ethers, including naphthyl ethers, catalytic approaches are favored over stoichiometric ones to minimize waste and improve atom economy.

Transition metal-catalyzed cross-coupling reactions represent a promising avenue for the synthesis of aryl ethers. These reactions can proceed with substantially stoichiometric amounts of reactants, such as alcohols and aromatic compounds, thereby reducing the need for large excesses of either starting material. This approach offers an efficient catalytic system for aryl ether synthesis under mild conditions and with high yields.

Environmentally benign reaction conditions involve the use of safer solvents, milder temperatures, and simplified purification processes.

One approach involves the use of environmentally friendly solvents. For instance, the synthesis of n-butyl naphthyl ether can be achieved via an SN2 reaction using ethanol (B145695), which is considered an environmentally friendly solvent. Similarly, water-mediated reactions are gaining traction as green alternatives to traditional organic solvents.

Solvent-free conditions are highly desirable in green chemistry as they eliminate the need for and disposal of organic solvents. The preparation of benzyl (B1604629) 2-naphthyl ether, for example, can be achieved by reacting benzyl chloride and 2-naphthol (B1666908) under solvent-free conditions, leading to high yields, safety, and reduced pollution. Another green and high-efficiency method for synthesizing ether compounds involves aldehydes, silanes, and monovalent silver salts under solvent-free conditions, characterized by low catalyst consumption and high conversion rates. Solvent-free multicomponent reactions involving naphthols have also been explored for the synthesis of complex organic molecules, demonstrating atom economy and low E-factor values.

The use of natural and less hazardous catalysts is another key aspect. The synthesis of beta-naphthyl methyl ether can employ sodium bisulfate monohydrate as a catalyst, which is noted for its wide availability, low cost, non-oxidizing nature, and reduced environmental pollution compared to other catalysts. Additionally, granular β-zeolite has been successfully employed as a reusable and environmentally benign catalyst for the alkylation of α- and β-naphthols in continuous flow processes, generating water as the sole byproduct.

Table 2: Sustainable Synthetic Methodologies for Naphthyl Ether Compounds

Synthetic MethodKey Green Chemistry AspectConditions/CatalystOutcome/BenefitsCitation
SN2 reaction for n-butyl naphthyl etherEnvironmentally friendly solventEthanol as solventEasy method, environmentally friendly.
Catalytic Williamson Ether Synthesis (CWES)Reduction of reagent usage, environmentally benign conditionsWeak alkylating agents, catalytic alkali metal salts, >300 °CHigh selectivity (up to 99%), uses low-cost reagents, avoids salt production.
Benzyl 2-naphthyl ether synthesisEnvironmentally benign reaction conditionsSolvent-free, benzyl chloride + 2-naphthol, 110-120 °CHigh yield, safe, no pollution, low cost.
Heterogeneous Palladium Catalysis for Aryl EthersSolvent-free, environmentally benign reaction conditionsPalladium on charcoal, cyclohexanone (B45756) derivatives + alcohols, aerobic/non-aerobicSolvent-free, efficient dehydrogenative arylation.
Beta-naphthyl methyl ether synthesisEnvironmentally benign reaction conditionsMethanol + 2-naphthol, sodium bisulfate monohydrate catalystHigh yield (91.0%), reduced cost and pollution.
Alkylation of naphtholsReduction of reagent usage, environmentally benign reaction conditionsGranular β-zeolite (reusable catalyst), primary/secondary benzylic alcohols, continuous flowHigh yields, rapid, water as sole byproduct, catalyst reusability.
General ether synthesisReduction of reagent usage, environmentally benign reaction conditionsAldehydes, silanes, monovalent silver salts, solvent-free, low catalyst consumption, 20-110 °CLow catalyst consumption, no solvent, high conversion/yield, short reaction time.

Reduction of Reagent Usage

Electrochemical Approaches to Polymerization Control

Electrochemical methods offer a precise and environmentally conscious approach to controlling polymerization processes, including those involving naphthyl ether derivatives. Electropolymerization is a versatile technique for depositing polymer films on conductive substrates, allowing for control over film thickness, permeation, and charge transport characteristics by adjusting electrochemical parameters.

Conducting polymer films of poly(N-(1-Naphthyl) ethylene-diamine dihydrochloride) (PNED) have been successfully prepared through the anodic oxidation of its monomer, N-(1-Naphthyl) ethylenediamine (B42938) dihydrochloride (B599025) (NED), in an acidic aqueous solution. This process demonstrates the ability to prepare uniform polymer films by controlling various parameters such as monomer concentration, solvent constitution, scan range, scan rate, and electrode type.

In the context of polymerization of naphthol derivatives, the electrochemical behavior of 1-naphthol (B170400) can lead to the formation of conducting polymers. While the presence of methyl naphthyl ether can have a suppression effect on the polymerization of 1-naphthol, copolymers can still form, and the incorporation of methyl naphthyl ether units into the polymer backbone does not necessarily destroy the electronic conductivity. This suggests a potential for controlled co-polymerization to tailor material properties.

Electrochemical control in chain-growth polymerizations, such as Atom Transfer Radical Polymerization (ATRP), allows for precision polymer synthesis. In these systems, free radicals capable of initiating polymerization are generated at electrodes, and polymerization can be precisely controlled by applying or halting an electrical potential. This negates the need for chemical oxidants or reductants, contributing to greener synthetic routes. Although specific examples directly linking electrochemical ATRP to this compound polymerization (as opposed to its influence on other polymerizations) were not explicitly detailed, the general principle offers a promising avenue for controlled synthesis of naphthyl ether-containing polymers.

Table 3: Electrochemical Approaches to Polymerization Control

Polymerization TypeMonomer/CompoundConditions/Control MechanismOutcome/SignificanceCitation
ElectropolymerizationN-(1-Naphthyl)ethylenediamine dihydrochlorideAnodic oxidation in acidic aqueous solution; control of monomer concentration, scan rate, etc.Formation of uniform conducting polymer films (PNED).
Electropolymerization of 1-naphthol1-Naphthol (with/without methyl naphthyl ether)Anodic polarization of electrodesFormation of conducting poly(1-naphthol); methyl naphthyl ether can suppress polymerization but allows copolymer formation without destroying conductivity.
Electrochemically mediated chain-growth polymerizations (e.g., ATRP)General monomers (e.g., oligo(ethylene glycol) methyl ether methacrylate)Electrochemical generation of free radicals; applied potential controlPrecision polymer synthesis, control over molecular weight distribution, elimination of chemical oxidants/reductants.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-naphthyl ether, and how can reaction conditions be tailored to improve yield and purity?

  • Methodological Answer : The synthesis of this compound (e.g., 1-methoxynaphthalene) typically involves alkylation of 1-naphthol using methylating agents like dimethyl sulfate. For example, reacting 1-naphthol with dimethyl sulfate under alkaline conditions achieves ~97% yield . Key considerations include:

  • Temperature control : Excess heat may lead to side products like sulfonated derivatives.
  • Purity verification : Characterization via NMR and HPLC (as per journal guidelines) ensures identity and purity .
  • Alternative routes : Using intermediates like 4-methoxy-1-naphthonitrile (yield ~77%) provides flexibility in functional group compatibility .

Q. How should researchers characterize this compound derivatives to confirm structural identity and purity?

  • Methodological Answer :

  • Spectroscopic techniques : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.3 ppm) .
  • Chromatography : HPLC or GC-MS to detect impurities (e.g., residual starting materials) .
  • Elemental analysis : Validate molecular formulas (e.g., C₁₁H₁₀O for 1-methoxynaphthalene) .
    • Reproducibility : Detailed experimental protocols must be included in supplementary materials to enable replication .

Advanced Research Questions

Q. How can contradictory data in enzyme inhibition studies involving 1-naphthyl β-D-glucopyranoside be resolved?

  • Methodological Answer : 1-Naphthyl β-D-glucopyranoside is a cytochrome P450 inhibitor, but discrepancies in IC₅₀ values may arise from:

  • Assay variability : Differences in substrate concentrations or incubation times .
  • Interfering impurities : Verify purity (>99.5%) via COA and repeat assays with redistilled solvents .
  • Orthogonal validation : Cross-check results using fluorescence quenching or isothermal titration calorimetry .

Q. What experimental design considerations are critical for assessing this compound toxicity in mammalian models?

  • Methodological Answer :

  • Exposure routes : Prioritize inhalation or oral administration to mimic human exposure .
  • Endpoints : Monitor hepatic/renal effects (common targets for naphthalene derivatives) and use histopathology to validate biochemical markers .
  • Controls : Include vehicle controls (e.g., dimethyl sulfoxide) to distinguish solvent effects from compound toxicity .
    • Data interpretation : Use ATSDR/NTP/EPA frameworks to prioritize substance-specific data needs (e.g., dose-response relationships) .

Q. How can researchers address challenges in detecting low-concentration this compound degradation products in environmental samples?

  • Methodological Answer :

  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to concentrate analytes .
  • Analytical techniques : LC-MS/MS with MRM (multiple reaction monitoring) for sensitivity (e.g., LOD <1 ppb) .
  • Quality control : Spike recovery tests and inter-laboratory comparisons to validate reproducibility .

Safety and Best Practices

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

  • Methodological Answer :

  • PPE : Flame-resistant lab coats, nitrile gloves (EN 374 standard), and NIOSH-approved respirators for volatile handling .
  • Storage : Store at 4°C in sealed containers away from oxidizers .
  • Spill management : Use inert absorbents (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Data Reporting and Reproducibility

Q. How should researchers document this compound experiments to ensure reproducibility and compliance with journal standards?

  • Methodological Answer :

  • Main manuscript : Include key synthesis/characterization data (≤5 compounds) .
  • Supplementary files : Provide raw spectral data, chromatograms, and detailed protocols (referenced via hyperlinks) .
  • Ethical reporting : Disclose funding sources and conflicts of interest in the acknowledgments section .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.